molecular formula C6H8F2O3 B11918460 Methyl 2,2-difluoro-4-oxopentanoate

Methyl 2,2-difluoro-4-oxopentanoate

Cat. No.: B11918460
M. Wt: 166.12 g/mol
InChI Key: MQDVDVNVCBFPJP-UHFFFAOYSA-N
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Description

Methyl 2,2-difluoro-4-oxopentanoate is an organic compound with the molecular formula C6H8F2O3 It is a fluorinated ester that has garnered interest in various fields of scientific research due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2-difluoro-4-oxopentanoate can be synthesized through the reaction of 2,2-difluoro-4-oxopentanoic acid with methanol under acidic conditions. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out at a controlled temperature to ensure the formation of the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Safety measures are crucial during production due to the potential hazards associated with handling fluorinated compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-difluoro-4-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol group, resulting in the formation of fluorinated alcohols.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of fluorinated alcohols.

    Substitution: Formation of substituted fluorinated esters or other derivatives.

Scientific Research Applications

Methyl 2,2-difluoro-4-oxopentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a probe in biochemical studies due to its unique fluorine atoms.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of methyl 2,2-difluoro-4-oxopentanoate involves its interaction with various molecular targets The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors The keto group plays a crucial role in its chemical behavior, enabling it to participate in various biochemical pathways

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,2-difluoro-3-oxopentanoate
  • Ethyl 2,2-difluoro-4-oxopentanoate
  • Methyl 2,2-difluoro-4-oxobutanoate

Uniqueness

Methyl 2,2-difluoro-4-oxopentanoate stands out due to its specific molecular structure, which includes both fluorine atoms and a keto group. This combination imparts unique reactivity and potential for diverse applications compared to other similar compounds. Its distinct properties make it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H8F2O3

Molecular Weight

166.12 g/mol

IUPAC Name

methyl 2,2-difluoro-4-oxopentanoate

InChI

InChI=1S/C6H8F2O3/c1-4(9)3-6(7,8)5(10)11-2/h3H2,1-2H3

InChI Key

MQDVDVNVCBFPJP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C(=O)OC)(F)F

Origin of Product

United States

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